molecular formula C18H17F3N4O B2843235 4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile CAS No. 339102-59-9

4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile

Cat. No.: B2843235
CAS No.: 339102-59-9
M. Wt: 362.356
InChI Key: PLYYJPHSBHOHLU-UHFFFAOYSA-N
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Description

“4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile” is a chemical compound . It is characterized by the presence of a methoxy group, a trifluoromethyl group, a phenyl group, a piperazino group, and a nicotinonitrile group .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular formula of C18H17F3N4O . The compound contains a methoxy group, a trifluoromethyl group, a phenyl group, a piperazino group, and a nicotinonitrile group .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activities : A study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, including compounds related to 4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile, has shown that these compounds possess good to moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

  • Anticonvulsant and Antimicrobial Activities : Another study focused on the synthesis, crystal structure, and biological activity of derivatives of this compound, showing that these compounds exhibit promising anticonvulsant and antimicrobial properties, which could be attributed to their unique structural features (Aytemir et al., 2004).

Synthesis and Chemical Properties

  • Facile Synthesis of Derivatives : A study demonstrated a common strategy for synthesizing benzonitrile/nicotinonitrile-based s-triazines, which included compounds analogous to this compound. These compounds were evaluated for their in vitro antimycobacterial activity, showing significant potential against Mycobacterium tuberculosis H37Rv, indicating their usefulness in developing new antimycobacterial agents (Patel et al., 2014).

Advanced Applications

  • Anticancer Activity : Research into monofunctional platinum(II) dithiocarbamate complexes, which include derivatives of this compound, has shown that these complexes possess significant anticancer activity. The structural characteristics of these compounds, such as steric hindrance and DNA-binding affinity, contribute to their effectiveness against various cancer cell lines, offering a promising avenue for cancer therapy (Amir et al., 2016).

Future Directions

The future directions for “4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. Trifluoromethylpyridine (TFMP) and its intermediates, which share some structural similarities with the compound , are important ingredients for the development of agrochemical and pharmaceutical compounds . Therefore, it is expected that many novel applications of these types of compounds will be discovered in the future .

Properties

IUPAC Name

4-methoxy-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O/c1-26-16-5-6-23-17(15(16)12-22)25-9-7-24(8-10-25)14-4-2-3-13(11-14)18(19,20)21/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYYJPHSBHOHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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